1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds, including the amino acid histidine and the nucleotide bases adenine and guanine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has shown potential applications in developing antibacterial agents. The synthesis process involves reacting various active methylene compounds to produce derivatives with potential high antibacterial activities. For example, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, finding several compounds with high activities (Azab, Youssef, & El-Bordany, 2013).
Polarographic Studies
Polarographic studies on alkyl imidazolyl sulfoxides and sulfides, as conducted by Johansson and Wendsjö (1983), investigate the electrochemical properties of these compounds. Such studies provide foundational knowledge for the development of electrochemically active materials and can guide the synthesis of new compounds with specific electronic properties (Johansson & Wendsjö, 1983).
One-Pot Synthesis Techniques
The development of one-pot synthesis methods for creating heterocyclic compounds containing sulfonamide groups indicates a strategic approach to chemical synthesis, reducing steps and potentially increasing efficiency. Rozentsveig et al. (2013) described a one-pot two-stage method for synthesizing target heterocyclic compounds without isolating intermediates, showcasing a streamlined approach to creating complex molecules (Rozentsveig et al., 2013).
Sulfonamide-Based Hybrid Compounds
The exploration of sulfonamide-based hybrid compounds for various pharmacological activities, including antibacterial, anti-obesity, and antitumor activities, represents a significant area of research. Ghomashi et al. (2022) reviewed recent advances in designing and developing sulfonamide hybrids, emphasizing the broad potential of these compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-16-12(9-17(10)2)23(20,21)15-5-7-18-6-3-11-4-8-22-13(11)14(18)19/h3-4,6,8-9,15H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYMTAWAPCFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.